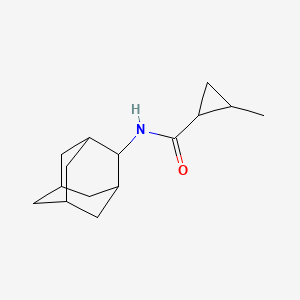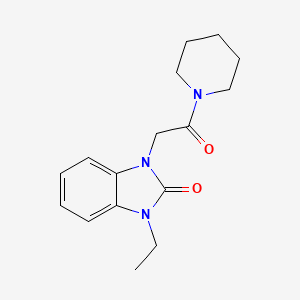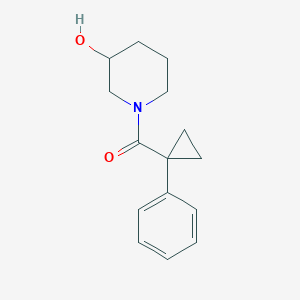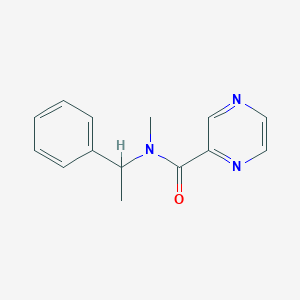
3-(1,3-Benzoxazol-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzoxazol-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one, also known as BZP, is a synthetic compound that belongs to the class of piperazines. BZP has been used as a recreational drug due to its stimulant properties, but it has also been studied for its potential applications in scientific research.
科学的研究の応用
3-(1,3-Benzoxazol-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have dopaminergic and serotonergic effects, which may have implications for the treatment of neurological disorders such as Parkinson's disease and depression.
作用機序
3-(1,3-Benzoxazol-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one acts as a stimulant by increasing the levels of dopamine and serotonin in the brain. It does this by inhibiting the reuptake of these neurotransmitters, leading to an increase in their availability in the synapse.
Biochemical and Physiological Effects
3-(1,3-Benzoxazol-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, as well as cause pupil dilation and muscle tension. It has also been shown to increase the release of cortisol, a stress hormone, and to have an effect on the immune system.
実験室実験の利点と制限
One advantage of using 3-(1,3-Benzoxazol-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one in lab experiments is that it is a well-characterized compound with known pharmacological properties. This makes it a useful tool for studying the effects of dopaminergic and serotonergic drugs on the brain. However, one limitation is that 3-(1,3-Benzoxazol-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one is a synthetic compound that does not occur naturally in the body, which may limit its applicability to studying natural physiological processes.
将来の方向性
There are a number of potential future directions for research on 3-(1,3-Benzoxazol-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and depression. Another area of interest is its potential as a tool for studying the effects of dopaminergic and serotonergic drugs on the brain. Additionally, research could be done to better understand the biochemical and physiological effects of 3-(1,3-Benzoxazol-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one and how these effects may be related to its potential therapeutic applications.
合成法
3-(1,3-Benzoxazol-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one can be synthesized through a multistep process that involves the reaction of 2-amino-phenol with 4-methylpiperidine-1-carboxylic acid to form the intermediate compound 2-(4-methylpiperidin-1-yl)phenol. This intermediate is then reacted with ethyl chloroformate to form the final product, 3-(1,3-Benzoxazol-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one.
特性
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-8-10-18(11-9-12)16(19)7-6-15-17-13-4-2-3-5-14(13)20-15/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALJEGGPTNGMIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzoxazol-2-yl)-1-(4-methylpiperidin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)



![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)




![[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B7514850.png)

![(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514859.png)